molecular formula C16H28O B12647477 (7E)-cyclohexadec-7-en-1-one CAS No. 2550-59-6

(7E)-cyclohexadec-7-en-1-one

Cat. No.: B12647477
CAS No.: 2550-59-6
M. Wt: 236.39 g/mol
InChI Key: CMFUATSDNFKABN-DUXPYHPUSA-N
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Description

(7E)-Cyclohexadec-7-en-1-one is an organic compound with the molecular formula C16H28O It is a member of the cycloalkene family, characterized by a cyclohexadecane ring with a double bond at the 7th position and a ketone functional group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (7E)-cyclohexadec-7-en-1-one typically involves the cyclization of long-chain alkenes. One common method is the ring-closing metathesis (RCM) reaction, which uses a catalyst such as Grubbs’ catalyst to facilitate the formation of the cyclohexadecane ring. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and a solvent like dichloromethane.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: (7E)-Cyclohexadec-7-en-1-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The double bond in the cyclohexadecane ring can participate in electrophilic addition reactions, such as halogenation or hydrohalogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Bromine (Br2) in carbon tetrachloride (CCl4).

Major Products:

    Oxidation: Cyclohexadecane-1,7-dione.

    Reduction: (7E)-Cyclohexadec-7-en-1-ol.

    Substitution: 7-Bromo-cyclohexadec-7-en-1-one.

Scientific Research Applications

(7E)-Cyclohexadec-7-en-1-one has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying cycloalkene chemistry.

    Biology: The compound’s structure makes it a candidate for studying membrane interactions and lipid metabolism.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its interactions with biological membranes.

    Industry: It is used in the production of fragrances and as an intermediate in the synthesis of fine chemicals.

Mechanism of Action

The mechanism by which (7E)-cyclohexadec-7-en-1-one exerts its effects is primarily through its interactions with biological membranes. The compound’s hydrophobic cyclohexadecane ring allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane protein function.

Comparison with Similar Compounds

    Cyclohexadecane: Lacks the double bond and ketone group, making it less reactive.

    Cyclohexadec-7-en-1-ol: Similar structure but with an alcohol group instead of a ketone.

    Cyclohexadec-7-en-1,7-dione: Contains an additional ketone group, making it more susceptible to further chemical reactions.

Uniqueness: (7E)-Cyclohexadec-7-en-1-one is unique due to its combination of a cyclohexadecane ring, a double bond, and a ketone functional group. This combination provides a balance of hydrophobicity and reactivity, making it versatile for various applications in research and industry.

Properties

CAS No.

2550-59-6

Molecular Formula

C16H28O

Molecular Weight

236.39 g/mol

IUPAC Name

(7E)-cyclohexadec-7-en-1-one

InChI

InChI=1S/C16H28O/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-16/h2,4H,1,3,5-15H2/b4-2+

InChI Key

CMFUATSDNFKABN-DUXPYHPUSA-N

Isomeric SMILES

C1CCCCC(=O)CCCCC/C=C/CCC1

Canonical SMILES

C1CCCCC(=O)CCCCCC=CCCC1

Origin of Product

United States

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